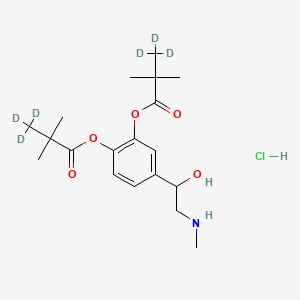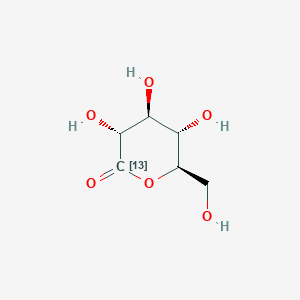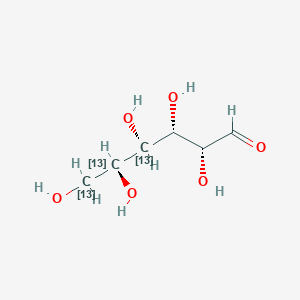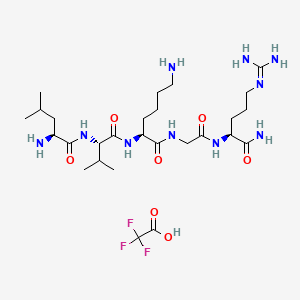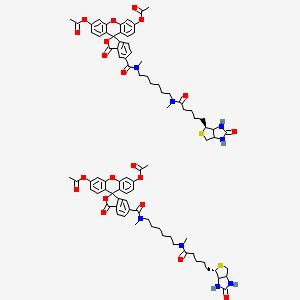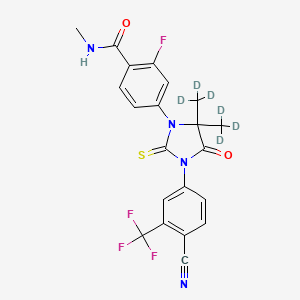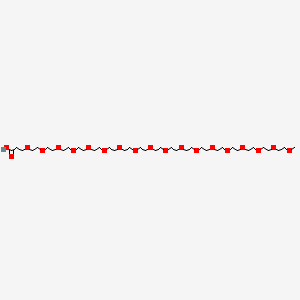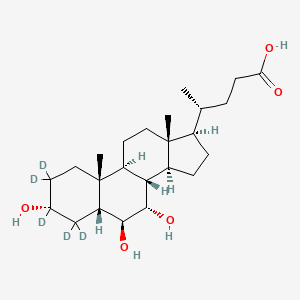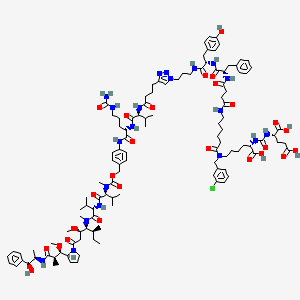
PSMA-Val-Cit-PAB-MMAE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSMA-Val-Cit-PAB-MMAE is a novel small-molecule conjugate designed for targeted chemotherapy, particularly for prostate cancer. This compound targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells, and delivers the cytotoxic agent monomethyl auristatin E (MMAE) to these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PSMA-Val-Cit-PAB-MMAE involves several key steps:
Preparation of the PSMA-targeting moiety: This involves synthesizing a urea-based PSMA-targeting ligand.
Linker Synthesis: The Val-Cit-PAB linker is synthesized, which includes a valine-citrulline dipeptide and a para-aminobenzyl carbamate (PAB) group.
Conjugation: The PSMA-targeting moiety is conjugated to the Val-Cit-PAB linker, followed by the attachment of monomethyl auristatin E (MMAE) to the linker
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the individual components followed by their conjugation under controlled conditions. The process requires stringent quality control to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
PSMA-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Conjugation: The synthesis involves conjugation reactions to attach the PSMA-targeting moiety and MMAE to the linker.
Common Reagents and Conditions
Reagents: Urea-based PSMA-targeting ligand, valine-citrulline dipeptide, para-aminobenzyl carbamate, monomethyl auristatin E.
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the components
Major Products
The major product of these reactions is the this compound conjugate, which is a highly selective and potent chemotherapeutic agent .
Scientific Research Applications
PSMA-Val-Cit-PAB-MMAE has several scientific research applications:
Mechanism of Action
The mechanism of action of PSMA-Val-Cit-PAB-MMAE involves several steps:
Targeting: The PSMA-targeting moiety selectively binds to PSMA on the surface of prostate cancer cells.
Internalization: The conjugate is internalized by the cancer cells through receptor-mediated endocytosis.
Release: Inside the lysosomes, the Val-Cit-PAB linker is cleaved by cathepsin B, releasing MMAE.
Cytotoxicity: MMAE inhibits cell division by blocking the polymerization of tubulin, leading to cell death.
Comparison with Similar Compounds
PSMA-Val-Cit-PAB-MMAE is unique due to its highly selective targeting of PSMA and the use of the Val-Cit-PAB linker for controlled release of MMAE. Similar compounds include:
Anti-PSMA-MC-vc-PAB-MMAE: Another PSMA-targeted conjugate with a similar mechanism of action.
These compounds highlight the advancements in targeted drug delivery systems and the ongoing efforts to improve the efficacy and safety of chemotherapeutic agents.
Properties
Molecular Formula |
C114H165ClN20O26 |
|---|---|
Molecular Weight |
2267.1 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-[3-[4-[4-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutyl]triazol-1-yl]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C114H165ClN20O26/c1-15-72(8)100(90(159-13)65-95(141)135-61-30-41-89(135)102(160-14)73(9)103(145)120-74(10)101(144)79-35-21-17-22-36-79)131(11)109(151)98(70(4)5)128-108(150)99(71(6)7)132(12)114(158)161-68-77-44-48-81(49-45-77)121-105(147)84(40-29-57-119-112(116)156)123-107(149)97(69(2)3)127-92(138)42-28-38-82-67-134(130-129-82)60-31-58-118-104(146)87(64-76-46-50-83(136)51-47-76)124-106(148)88(63-75-32-19-16-20-33-75)122-93(139)54-53-91(137)117-56-25-18-23-43-94(140)133(66-78-34-27-37-80(115)62-78)59-26-24-39-85(110(152)153)125-113(157)126-86(111(154)155)52-55-96(142)143/h16-17,19-22,27,32-37,44-51,62,67,69-74,84-90,97-102,136,144H,15,18,23-26,28-31,38-43,52-61,63-66,68H2,1-14H3,(H,117,137)(H,118,146)(H,120,145)(H,121,147)(H,122,139)(H,123,149)(H,124,148)(H,127,138)(H,128,150)(H,142,143)(H,152,153)(H,154,155)(H3,116,119,156)(H2,125,126,157)/t72-,73+,74+,84-,85-,86-,87-,88-,89-,90+,97-,98-,99-,100-,101+,102+/m0/s1 |
InChI Key |
HQGAXUPTPWZFGA-OESYFJANSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC4=CN(N=N4)CCCNC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CCC(=O)NCCCCCC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC7=CC(=CC=C7)Cl |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC4=CN(N=N4)CCCNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CCC(=O)NCCCCCC(=O)N(CCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC7=CC(=CC=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


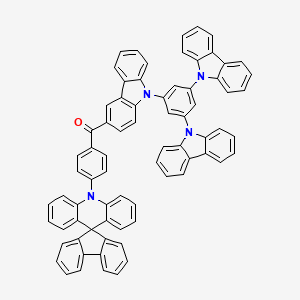
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)

![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
